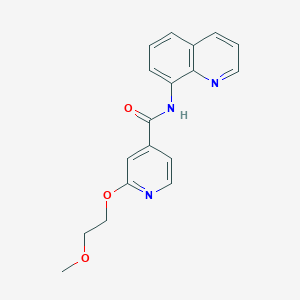

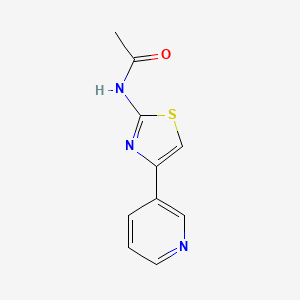

N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

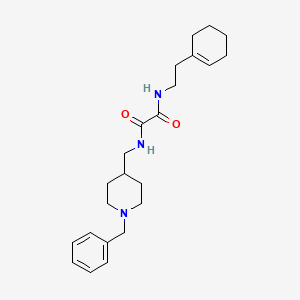

The compound N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the description of the compound . Nicotinic acid derivatives, such as those mentioned in the first paper, are of interest due to their natural occurrence and potential herbicidal activity. The second paper discusses the copolymerization of methoxyallene with 4-chlorophenyl isocyanate, which is relevant due to the presence of a 4-chlorophenyl moiety in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the design and creation of N-(arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid. These compounds are synthesized to explore their potential as herbicides. The process likely involves the formation of an amide bond between the nicotinic acid derivative and the arylmethoxy moiety . In the context of N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide, a similar synthetic approach could be employed, with the specific moieties being introduced in a stepwise fashion to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide can be complex, with various functional groups contributing to their overall properties. The presence of chloro substituents and methoxy groups can influence the molecular conformation and reactivity. The crystal structure of one such compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was determined, which could provide insights into the potential molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving compounds like N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide can be diverse. The paper discussing the copolymerization of methoxyallene with 4-chlorophenyl isocyanate indicates that such compounds can participate in polymerization reactions, leading to the formation of polyamides with reactive exo-methylene groups. This suggests that the compound of interest may also undergo reactions that incorporate it into larger molecular structures or that modify its functional groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide are not directly reported, the properties of related compounds can be inferred. The herbicidal activity of similar nicotinic acid derivatives indicates that these compounds have biological activity, which is a significant chemical property. The presence of chloro and methoxy groups can also affect the solubility, stability, and reactivity of the compound. The copolymerization behavior discussed in the second paper suggests that the compound may have applications in material science due to its ability to form polymers with unique properties .

Scientific Research Applications

Supramolecular Chemistry and Coordination Complexes

Isonicotinamide has been employed as a supramolecular reagent in the synthesis of copper(II) complexes. It facilitates the formation of inorganic–organic hybrid materials displaying principal supramolecular motifs, such as infinite 1-D chains, despite the presence of disruptive molecules like water, methanol, and acetic acid. This illustrates isonicotinamide's role in achieving high supramolecular synthetic yield through flexible coordination chemistry (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).

Phase Transition in Co-crystals

The isonicotinamide-4-methoxybenzoic acid co-crystal undergoes a first-order isosymmetry structural phase transition at a specific temperature, confirmed by variable-temperature single-crystal XRD and differential scanning calorimetry. This transition involves displacement from planarity and changes in inter-array interactions, emphasizing isonicotinamide's utility in studying phase transitions in molecular crystals (Chia & Quah, 2017).

Hydrogen Bond Network Control

Tetrachloroplatinate salts of N-protonated isonicotinic acid or isonicotinamide exhibit dimensional control over NH⋯Cl hydrogen bond networks. This showcases the potential of isonicotinamide in designing materials with specific hydrogen bonding patterns, which is crucial for developing advanced materials with tailored properties (Angeloni & Orpen, 2001).

Co-crystal Exploration

Isonicotinamide's role extends to the exploration of co-crystal space, illustrating its capacity to co-crystallize with various carboxylic acids. This includes the formation of structures with high Z′ values and exhibiting stoichiometric variations, polymorphism, and phase transitions. Such research underscores the value of isonicotinamide in the systematic study of co-crystals, which is vital for pharmaceuticals and material science applications (Lemmerer & Fernandes, 2012).

properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c1-22-10-11-23-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(18)5-3-13/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCFMKXYBMZKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B3018444.png)

![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)